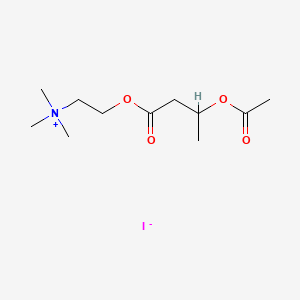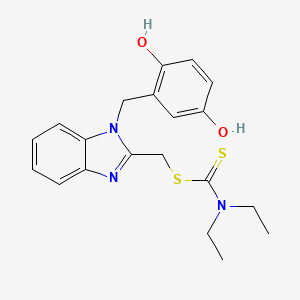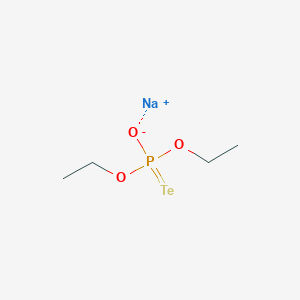![molecular formula C16H10N4O4 B13777818 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is a chemical compound characterized by the presence of two nitropyridine groups attached to a central phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene typically involves the reaction of 1,4-dibromobenzene with 2-nitropyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: The phenylene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1,4-bis-[5’-aminopyridin-2’-yl]phenylene, while coupling reactions can produce various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The phenylene ring provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis-[5’-Aminopyridin-2’-yl]phenylene: Similar structure but with amino groups instead of nitro groups.
1,4-bis-[5’-Methoxypyridin-2’-yl]phenylene: Contains methoxy groups, offering different reactivity and properties.
1,4-bis-[5’-Chloropyridin-2’-yl]phenylene: Chlorine substituents provide unique chemical behavior.
Uniqueness
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is unique due to its nitro groups, which impart distinct electronic properties and reactivity. This makes it valuable for specific applications in materials science and organic synthesis, where the nitro groups can be selectively modified to achieve desired properties.
Propiedades
Fórmula molecular |
C16H10N4O4 |
|---|---|
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
5-nitro-2-[4-(5-nitropyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)13-5-7-15(17-9-13)11-1-2-12(4-3-11)16-8-6-14(10-18-16)20(23)24/h1-10H |
Clave InChI |
HQYDZBUWGSFCMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)





![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)


![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)

